potassium;2,2,3,3-tetrafluoropropanoate
CAS No.:
Cat. No.: VC13297094
Molecular Formula: C3HF4KO2
Molecular Weight: 184.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3HF4KO2 |
---|---|
Molecular Weight | 184.13 g/mol |
IUPAC Name | potassium;2,2,3,3-tetrafluoropropanoate |
Standard InChI | InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 |
Standard InChI Key | JCMUVGLPXQXZFM-UHFFFAOYSA-M |
Isomeric SMILES | C(C(C(=O)[O-])(F)F)(F)F.[K+] |
Canonical SMILES | C(C(C(=O)[O-])(F)F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate belongs to the PFAS family, characterized by a fully fluorinated carbon chain. The compound’s IUPAC name, potassium;2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate, reflects its complex structure: a propanoate backbone substituted with four fluorine atoms at the 2,2,3,3 positions and a heptafluoropropoxy group at the 3-position . The potassium counterion enhances solubility in polar solvents, facilitating its use in aqueous formulations.
Synthesis and Production Methods
The synthesis of potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate involves multi-step reactions under controlled conditions. While detailed protocols remain proprietary, general methodologies can be inferred from related fluorinated compound syntheses.
Key Synthetic Routes
Patent CN106278887A describes the preparation of tetrafluoropropionic esters via hydrolysis and esterification of N,N-diethyl-2,3,3,3-tetrafluoroalanine in the presence of acids/bases and alcohols . Although this method focuses on ester derivatives, analogous pathways could yield the potassium salt through saponification or ion exchange. For example:
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Hydrolysis: N,N-diethyl-2,3,3,3-tetrafluoroalanine undergoes acidic hydrolysis to form 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionic acid.
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Neutralization: Reaction with potassium hydroxide yields the potassium salt .
Reactions typically occur under inert atmospheres (e.g., nitrogen) to prevent degradation, with temperatures ranging from 25°C to 130°C depending on the step . Catalysts such as magnesium chloride or sulfuric acid improve yields, as demonstrated in patent examples achieving purities exceeding 98% .
Physicochemical Properties
The compound’s fluorinated structure imparts distinct properties critical to its functionality:
Thermal and Chemical Stability
The carbon-fluorine bond, one of the strongest single bonds in organic chemistry (bond dissociation energy ≈ 485 kJ/mol), confers remarkable thermal stability. This allows the compound to withstand temperatures exceeding 200°C without decomposition, making it suitable for high-temperature industrial processes.
Solubility and Surface Activity
As a surfactant, the compound exhibits amphiphilic behavior:
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Hydrophobic segment: The perfluorinated chain repels water.
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Hydrophilic head: The carboxylate group interacts with polar solvents.
This duality enables it to reduce surface tension in aqueous systems, a property leveraged in firefighting foams and coating formulations.
Environmental Persistence
Like many PFAS, the compound resists biodegradation due to its stable fluorinated backbone. Half-life estimates in aquatic environments exceed several years, raising concerns about bioaccumulation and trophic transfer.
Industrial and Research Applications
Surfactant and Emulsifier
The compound’s surfactant properties make it effective in:
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Polymer production: Stabilizing fluoropolymer emulsions during polymerization.
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Firefighting foams: Formulating aqueous film-forming foams (AFFF) for hydrocarbon fires.
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Coating technologies: Enhancing spreadability and water resistance in paints .
Environmental Research
Future Directions and Alternatives
Safer PFAS Alternatives
Ongoing research aims to develop shorter-chain fluorinated compounds with reduced persistence. For example, perfluorobutane sulfonic acid (PFBS) exhibits lower bioaccumulation potential while retaining surfactant efficacy.
Remediation Technologies
Advanced oxidation processes (AOPs) and granular activated carbon (GAC) filtration show promise in degrading or sequestering PFAS compounds, though scalability remains a challenge.
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